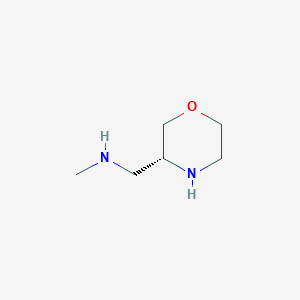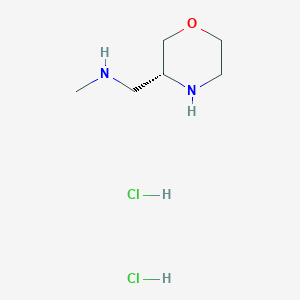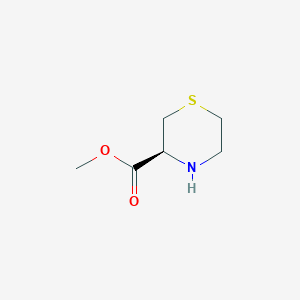
trans-3,5-Dimethyl-thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3,5-Dimethyl-thiomorpholine: is a heterocyclic organic compound with the molecular formula C6H13NS It is a derivative of thiomorpholine, featuring two methyl groups at the 3 and 5 positions in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,5-Dimethyl-thiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1,2-diaminopropane with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: trans-3,5-Dimethyl-thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfur atom or other functional groups present in the molecule.
Substitution: The methyl groups and the sulfur atom can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives with reduced sulfur.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
Chemistry: trans-3,5-Dimethyl-thiomorpholine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives could be investigated for pharmaceutical applications, particularly as potential therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of trans-3,5-Dimethyl-thiomorpholine depends on its specific application. In general, the compound may interact with molecular targets through its sulfur atom and methyl groups, influencing various biochemical pathways. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
相似化合物的比较
Thiomorpholine: The parent compound without the methyl groups.
3,5-Dimethyl-morpholine: A similar compound with oxygen instead of sulfur.
Tetrahydrothiophene: A sulfur-containing heterocycle without the nitrogen atom.
Uniqueness: trans-3,5-Dimethyl-thiomorpholine is unique due to the presence of both sulfur and nitrogen in its ring structure, along with the specific positioning of the methyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications.
属性
IUPAC Name |
(3R,5R)-3,5-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJTWSMISPCLAO-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CSC[C@H](N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester](/img/structure/B8188529.png)
![Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B8188531.png)
![(S)-4-Boc-6-Amino-[1,4]oxazepane](/img/structure/B8188544.png)






![5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester](/img/structure/B8188593.png)
![5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B8188595.png)



